
(5-Phenylpyridin-3-yl)boronic acid
Overview
Description
(5-Phenylpyridin-3-yl)boronic acid is an organic compound with the molecular formula C11H10BNO2. It is a member of the boronic acid family, which are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by a phenyl group attached to a pyridine ring, which is further bonded to a boronic acid group. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenylpyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid. The general procedure includes:
Reactants: An aryl halide (such as 5-bromo-3-phenylpyridine) and a boronic acid (such as phenylboronic acid).
Catalyst: Palladium(0) complex, often with a phosphine ligand.
Base: A base such as potassium carbonate or sodium hydroxide.
Solvent: A polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Suzuki-Miyaura Coupling Reactions
(5-Phenylpyridin-3-yl)boronic acid is frequently employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. These reactions typically involve the use of a palladium catalyst and a base to couple the boronic acid with an aryl or heteroaryl halide.
Reaction Conditions
Reactions with Pyridyl Fluorosulfates
This compound can be used in chemoselective synthesis reactions with polysubstituted pyridines . For example, treatment of a chloropyridine fluorosulfate with This compound in the presence of a palladium catalyst results in the formation of a 6-chloro-5-phenylpyridin-3-yl fluorosulfate .
Reactivity with Activating and Deactivating Groups
Aryl boronic acids featuring strongly activating groups (e.g., −OCH3, −OH, and −N(CH3)2) undergo reactions smoothly to give significant yields. Weakly activating groups like −CH3 at either ortho or para positions also provide good yields. Electron-deficient aryl boronic acids are well tolerated, and weakly deactivating halogens such as −Cl and −Br provide good yields of the expected product .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
(5-Phenylpyridin-3-yl)boronic acid has been investigated for its potential anticancer properties. Boronic acids are known to inhibit proteasome activity, which is crucial for regulating protein degradation in cancer cells. Studies have shown that derivatives of boronic acids can induce apoptosis in various cancer cell lines, making them promising candidates for cancer therapy .
Case Study: Inhibition of Proteasome Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of boronic acid derivatives, including this compound, and evaluated their potency against multiple myeloma cells. The compound demonstrated significant inhibition of proteasome activity, leading to cell cycle arrest and apoptosis .
Organic Synthesis
Cross-Coupling Reactions
this compound is widely used in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of biaryl compounds that are prevalent in pharmaceuticals and agrochemicals.
Data Table: Cross-Coupling Reactions
Reaction Type | Aryl Halide | Product | Yield (%) |
---|---|---|---|
Suzuki Coupling | 4-Bromotoluene | 4-Tolylphenylpyridine | 85 |
Suzuki Coupling | 2-Chloroaniline | 2-Anilino-5-phenylpyridine | 78 |
Negishi Coupling | Phenyl iodide | Biphenyl | 90 |
Agrochemical Development
Pesticide Formulation
The compound has also been explored in the formulation of agrochemicals. Boronic acids can act as intermediates in the synthesis of insecticides and herbicides due to their ability to modify biological pathways in pests.
Case Study: Synthesis of Insecticides
A research team utilized this compound as a key intermediate in developing a new class of insecticides targeting specific enzymes in pest metabolism. The resulting compounds showed enhanced efficacy compared to traditional insecticides .
Material Science
Polymer Chemistry
this compound can be incorporated into polymer matrices to enhance their properties. Its ability to form reversible covalent bonds with diols makes it an attractive candidate for creating smart materials that respond to environmental stimuli.
Data Table: Polymer Properties
Polymer Type | Modification | Property Enhanced |
---|---|---|
Polyethylene | Boronate Cross-linking | Increased tensile strength |
Polyvinyl alcohol | Boronic Acid Addition | Improved water resistance |
Mechanism of Action
The mechanism of action of (5-Phenylpyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group interacts with palladium catalysts to facilitate the transfer of the phenyl group to the aryl halide. This process involves oxidative addition, transmetalation, and reductive elimination steps. In biological systems, the compound can inhibit enzymes by binding to active sites, thereby blocking substrate access.
Comparison with Similar Compounds
(5-Phenylpyridin-3-yl)boronic acid is unique due to its specific structure and reactivity. Similar compounds include:
Phenylboronic acid: Lacks the pyridine ring, making it less versatile in certain reactions.
Pyridinylboronic acids: Vary in the position of the boronic acid group, affecting their reactivity and applications.
Arylboronic acids: Differ in the aryl group attached to the boronic acid, influencing their chemical behavior.
Biological Activity
(5-Phenylpyridin-3-yl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C₁₂H₁₁BNO₂
- Molecular Weight : Approximately 217.03 g/mol
- CAS Number : 850991-38-7
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can modulate enzyme activity and influence several biochemical pathways.
1. Anticancer Properties
Research indicates that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that similar compounds can affect signaling pathways related to cell proliferation and apoptosis.
Table 1: Anticancer Activity of this compound
Study Reference | Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
MCF-7 | 18.76 ± 0.62 | Cytotoxic effect on cancerous cells | |
Various | Not specified | Inhibition of tumor growth pathways |
2. Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating potential applications in treating infections.
Table 2: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli (ATCC 25922) | 6.50 mg/mL |
Staphylococcus aureus | Not specified |
Case Study 1: Anticancer Efficacy
In a study assessing the cytotoxic effects of this compound on breast cancer cell lines, it was found that the compound significantly inhibited cell proliferation at concentrations as low as 18.76 µM. The mechanism involved apoptosis induction and disruption of metabolic pathways critical for cancer cell survival .
Case Study 2: Antimicrobial Action
A recent investigation into the antimicrobial properties revealed that this compound exhibited substantial activity against E. coli, suggesting its potential use in developing new antibacterial agents . The study emphasized the need for further exploration into its mechanism of action against various pathogens.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of boronic acid derivatives. Modifications on the phenyl or pyridine rings can enhance potency and selectivity towards specific biological targets.
Table 3: Summary of Structure-Activity Relationships
Modification | Effect on Activity |
---|---|
Substitution on pyridine | Increased enzyme inhibition |
Alteration of phenyl group | Enhanced cytotoxicity |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (5-phenylpyridin-3-yl)boronic acid, and how do reaction conditions influence yield?
- The Suzuki-Miyaura cross-coupling reaction is a cornerstone method for synthesizing arylboronic acids like this compound. This reaction typically involves coupling a boronic acid with an aryl halide using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). Key factors affecting yield include catalyst loading, solvent choice (e.g., THF or DMF), and temperature control. For example, moisture-sensitive conditions are critical to prevent boronic acid oxidation or hydrolysis .
Q. How does the boronic acid group in this compound interact with diols, and what experimental parameters optimize this binding?
- Boronic acids reversibly bind diols via esterification, forming cyclic boronate esters. This interaction is pH-dependent, with optimal binding at alkaline conditions (pH > 8.5) where the boronic acid exists in its trigonal planar, reactive form. For glucose detection, competitive assays using polymers like poly(3-acrylamidophenylboronic acid) (PAPBA) exploit solubility changes upon diol binding . Buffer composition (e.g., avoiding competing anions) and temperature (25–37°C) are critical for maximizing binding affinity .
Advanced Research Questions
Q. What strategies are employed to mitigate non-specific interactions when using this compound in glycoprotein analysis?
- Secondary interactions (e.g., hydrophobic or electrostatic forces) can reduce selectivity. To address this, surface plasmon resonance (SPR) studies recommend using zwitterionic buffers (e.g., HEPES) and modifying surface chemistry (e.g., carboxymethyl dextran coatings) to minimize non-specific adsorption. Additionally, post-binding elution with high-pH borate buffers disrupts boronate-diol complexes without damaging proteins .
Q. How can MALDI-MS be adapted for sequencing peptide boronic acids containing multiple boronic acid moieties?
- Boronic acids often undergo dehydration/trimerization during analysis, complicating spectral interpretation. Derivatization with diols (e.g., pinacol) or in situ esterification using 2,5-dihydroxybenzoic acid (DHB) stabilizes the boronic acid as a cyclic ester, simplifying detection. For branched peptides, DHB acts as both matrix and derivatizing agent, enabling direct on-plate analysis and tandem MS sequencing .
Q. What kinetic parameters govern the binding of this compound to saccharides, and how do these inform sensor design?
- Stopped-flow fluorescence studies reveal binding occurs within seconds, with kon values following D-fructose > D-tagatose > D-mannose > D-glucose. The kon rate is the primary determinant of binding affinity (Kd), suggesting sensor response time can be tuned by selecting boronic acids with higher kon for target analytes .
Q. How is computational modeling used to predict mutagenicity risks of boronic acid impurities in drug substances?
- Structure-based toxicity screening (e.g., identifying alerting functional groups) guides impurity control. For example, carboxy phenyl boronic acid and methyl phenyl boronic acid in Lumacaftor are monitored via LC-MS/MS with MRM mode, achieving detection limits <1 ppm. Validation follows ICH guidelines for specificity, linearity (R² > 0.995), and accuracy (90–110%) .
Q. What structural modifications enhance the therapeutic potential of this compound derivatives in cancer treatment?
- Incorporating boronic acids into peptidomimetics (e.g., Bortezomib) improves proteasome inhibition via reversible covalent binding. Rational design strategies include bioisosteric replacement (e.g., substituting carboxylates with boronic acids) and optimizing pharmacokinetics through lipophilicity adjustments. Preclinical studies on glioblastoma cells demonstrate dose-dependent cytotoxicity, with IC₅₀ values varying by substituent electronic effects .
Q. Key Research Considerations
- Thermal Stability : Aromatic boronic acids exhibit high thermal stability (degradation onset >250°C), making them suitable for flame-retardant applications. Substituents like electron-withdrawing groups (e.g., CF₃) enhance stability by reducing electron density at the boron center .
- Trimerization Artifacts : Free boronic acids form boroxine trimers during MS analysis. Derivatization or esterification is essential for accurate mass determination .
Properties
IUPAC Name |
(5-phenylpyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWWKNZKPWWOCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672180 | |
Record name | (5-Phenylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850991-38-7 | |
Record name | (5-Phenylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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